molecular formula C9H15ClO3 B1587517 Methyl 8-chloro-8-oxooctanoate CAS No. 41624-92-4

Methyl 8-chloro-8-oxooctanoate

Cat. No.: B1587517
CAS No.: 41624-92-4
M. Wt: 206.66 g/mol
InChI Key: RKUPOLBFJIEWBZ-UHFFFAOYSA-N
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Description

Methyl 8-chloro-8-oxooctanoate is an organic compound with the molecular formula C₉H₁₅ClO₃. It is also known as methyl suberyl chloride. This compound is characterized by the presence of a chloro group and an oxo group on an octanoate backbone. It is primarily used in research and industrial applications due to its unique chemical properties .

Scientific Research Applications

Methyl 8-chloro-8-oxooctanoate is utilized in various scientific research fields:

Safety and Hazards

Methyl 8-chloro-8-oxooctanoate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. In case of contact with skin or eyes, rinse with water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-chloro-8-oxooctanoate can be synthesized through the esterification of 8-chloro-8-oxooctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of octanoic acid followed by esterification. The process is optimized for large-scale production by controlling temperature, pressure, and the concentration of reactants to maximize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 8-chloro-8-oxooctanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • Methyl 4-chloro-4-oxobutyrate
  • Methyl 10-chloro-10-oxodecanoate
  • Methyl chlorooxoacetate

Comparison: Methyl 8-chloro-8-oxooctanoate is unique due to its specific chain length and the position of the chloro and oxo groups. This structural uniqueness imparts distinct reactivity and properties compared to similar compounds. For instance, methyl 4-chloro-4-oxobutyrate has a shorter chain, affecting its reactivity and applications .

Properties

IUPAC Name

methyl 8-chloro-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUPOLBFJIEWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404577
Record name Methyl 8-chloro-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41624-92-4
Record name Methyl 8-chloro-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 8-chloro-8-oxooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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